molecular formula C13H13N5O2 B2899874 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1004727-47-2

7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2899874
CAS No.: 1004727-47-2
M. Wt: 271.28
InChI Key: HICPQYFGBKSXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1004727-47-2; molecular formula: C₁₃H₁₃N₅O₂; molecular weight: 271.28) is a pyrazolo[1,5-a]pyrimidine derivative featuring a carboxylic acid group at the C2 position and a 1,3,5-trimethyl-1H-pyrazole substituent at C7 . The compound has been discontinued commercially, limiting its availability for further studies .

Properties

IUPAC Name

7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-12(8(2)17(3)15-7)10-4-5-14-11-6-9(13(19)20)16-18(10)11/h4-6H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPQYFGBKSXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Mechanism of Action

The mechanism of action of 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name C7 Substituent C2 Group Molecular Weight Key Properties/Activities Reference
7-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 1,3,5-Trimethylpyrazole Carboxylic acid 271.28 Discontinued; high polarity
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl Carboxylic acid 253.26 Lower molecular weight; aryl substitution
Compound 39 () Morpholine Carboxylic acid N/A Enhanced enzymatic activity
7-Amino-5-(3,4-dichloro-phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Amino Carboxylic acid N/A Low synthetic yield (8%); antimicrobial potential
5b () 5-Methyl-1-phenylpyrazole Phenyl N/A High yield (90%); fluorescence properties
Pyrazolo[1,5-a]pyrimidin-7-amines () Amines Variable ~350–500 Anti-mycobacterial activity; low hERG liability
Key Observations :
  • Aryl groups (e.g., phenyl in 5-Methyl-7-phenyl derivative) enhance π-π stacking interactions but reduce solubility .
  • C2 Functional Group :

    • Carboxylic acid at C2 increases polarity and hydrogen-bonding capacity, improving water solubility and target engagement compared to esters or amides .
    • Derivatives with carbonitrile (e.g., compound 5c in ) exhibit fluorescence, whereas carboxylic acid derivatives may prioritize metabolic stability .

Biological Activity

7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1004727-47-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 271.275 g/mol
  • MDL Number : MFCD06739335

Antimicrobial Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence and resistance to antibiotics .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine core has been linked to anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, derivatives of this compound have been tested for their ability to inhibit PI3K isoforms, which are crucial in cancer signaling pathways. The activity ranged from 0.5 µM to over 60 µM against specific isoforms, indicating a promising lead for further development in cancer therapeutics .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may interact with specific receptors to modulate cellular responses.
  • Quorum Sensing Interference : By disrupting communication among bacterial populations, it reduces virulence factors.

Study on Antimicrobial Activity

In a study published in 2023, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold were tested against multiple bacterial strains. The results showed a significant reduction in biofilm formation by up to 70% at concentrations as low as 10 µg/mL .

Anticancer Research

A recent investigation into the anticancer properties revealed that modifications at the C(7) position significantly enhanced the inhibitory activity against PI3Kα and PI3Kδ isoforms. Compounds were synthesized and screened for their efficacy in cell lines representing various cancer types, demonstrating IC50 values below 1 µM for some derivatives .

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of biofilm formation by 70%
AnticancerIC50 < 1 µM against PI3K isoforms
Anti-inflammatoryReduced cytokine production

Q & A

Q. What are the optimal synthetic routes for preparing 7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can purity be maximized?

The synthesis typically involves multi-step protocols, starting with condensation of pyrazole and pyrimidine precursors. For example, enamine intermediates derived from dimethylformamide dimethylacetal (DMF-DMA) can facilitate cyclization under reflux conditions . Key steps include:

  • Precursor Activation : Use of DMF-DMA to generate reactive enamines for heterocycle formation.
  • Cyclization : Heating in polar solvents (e.g., pyridine or ethanol) to promote ring closure.
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) . Yield optimization requires strict control of temperature (80–120°C) and stoichiometric ratios of substituents .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

A combination of spectral and crystallographic methods is recommended:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl groups at pyrazole C-1,3,5) and carboxylic acid proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 351.12) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for confirming fused pyrazole-pyrimidine ring systems .
  • IR Spectroscopy : Detects carbonyl stretches (1700–1680 cm1^{-1}) and N-H bonds (3400–3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological interactions, and what are its potential therapeutic targets?

Molecular docking and dynamics simulations are critical for identifying binding affinities. For pyrazolo[1,5-a]pyrimidine derivatives:

  • Target Identification : Adenosine receptors and kinase enzymes (e.g., KDR) are common targets due to structural mimicry of purines .
  • Methodology :
  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with active sites.
  • Free Energy Calculations : MM-GBSA/PBSA refine binding energy predictions .
    Experimental validation via enzyme inhibition assays (e.g., IC50_{50} measurements) is essential to confirm computational results .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Approaches include:

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., proton shifts between pyrazole and pyrimidine nitrogens) .
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to confirm connectivity .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-aminopyrazole-4-carboxylate derivatives) .

Q. How does substituent variation on the pyrazole ring influence the compound’s physicochemical properties?

Systematic SAR studies reveal:

  • Methyl Groups (C-1,3,5) : Enhance lipophilicity (logP ≈ 2.1) and metabolic stability by blocking oxidation sites .
  • Carboxylic Acid (C-2) : Improves solubility in polar solvents (e.g., DMSO) and enables salt formation for bioavailability .
  • Piperazine/Pyridine Additions : Modulate target selectivity (e.g., triazolopyrimidine hybrids show anti-inflammatory activity) .

Methodological Considerations

Q. What experimental designs are recommended for evaluating in vitro bioactivity?

  • Cell-Based Assays : Use HEK-293 or HeLa cells transfected with target receptors (e.g., adenosine A2A_{2A}) to measure cAMP modulation .
  • Enzyme Inhibition : Kinase Glo® assays quantify ATP-competitive binding (e.g., IC50_{50} values for KDR inhibition) .
  • Dose-Response Curves : 8–10 concentration points to calculate EC50_{50} or IC50_{50} with 95% confidence intervals .

Q. How can reaction byproducts be minimized during synthesis?

  • Catalyst Optimization : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from regioisomers .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress and identifies intermediates .

Key Challenges and Solutions

  • Low Yield in Cyclization : Optimize solvent (switch to DMF) and use microwave-assisted synthesis to reduce reaction time .
  • Spectral Overlaps : Employ 15N^{15}N-NMR or deuterated solvents to resolve ambiguous peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.